molecular formula C8H16O B1206506 3,5-Dimethylcyclohexanol CAS No. 767-13-5

3,5-Dimethylcyclohexanol

Cat. No.: B1206506
CAS No.: 767-13-5
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-DHBOJHSNSA-N
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Description

3,5-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where two methyl groups are substituted at the 3rd and 5th positions of the cyclohexane ring. This compound exists as a mixture of stereoisomers and is known for its presence in certain essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dimethylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Scientific Research Applications

3,5-Dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its presence in essential oils.

Mechanism of Action

The mechanism of action of 3,5-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds and participate in various biochemical reactions. Its effects are mediated through its ability to interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Cyclohexanol: The parent compound, lacking the methyl substitutions.

    3-Methylcyclohexanol: A similar compound with a single methyl group at the 3rd position.

    4-Methylcyclohexanol: A compound with a methyl group at the 4th position.

Uniqueness: 3,5-Dimethylcyclohexanol is unique due to the presence of two methyl groups at specific positions on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to other cyclohexanol derivatives .

Properties

CAS No.

767-13-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?

InChI Key

WIYNOPYNRFPWNB-DHBOJHSNSA-N

SMILES

CC1CC(CC(C1)O)C

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)O)C

Canonical SMILES

CC1CC(CC(C1)O)C

Key on ui other cas no.

767-14-6
5441-52-1
17373-17-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylcyclohexanol
Reactant of Route 2
3,5-Dimethylcyclohexanol
Reactant of Route 3
3,5-Dimethylcyclohexanol
Reactant of Route 4
3,5-Dimethylcyclohexanol
Reactant of Route 5
3,5-Dimethylcyclohexanol
Reactant of Route 6
3,5-Dimethylcyclohexanol

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